molecular formula C19H18ClN3O4S2 B6483091 N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide CAS No. 921996-13-6

N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide

Cat. No.: B6483091
CAS No.: 921996-13-6
M. Wt: 451.9 g/mol
InChI Key: PTRRBDDUHFPWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a synthetic small molecule characterized by a thiazole core substituted with a 4-methoxybenzenesulfonamido group and an acetamide-linked 3-chloro-4-methylphenyl moiety. This structure combines sulfonamide and thiazole pharmacophores, which are frequently associated with bioactivity in medicinal chemistry. The chloro and methyl substituents on the phenyl ring may enhance lipophilicity and influence receptor binding, while the methoxy group on the sulfonamide could modulate electronic properties and metabolic stability.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S2/c1-12-3-4-13(9-17(12)20)21-18(24)10-14-11-28-19(22-14)23-29(25,26)16-7-5-15(27-2)6-8-16/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRRBDDUHFPWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mirabegron (β3-Adrenergic Agonist)
  • Structure: 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide .
  • Key Features: Thiazole-acetamide backbone similar to the target compound. Substituted with a β-hydroxy-phenethylamino group instead of sulfonamido.
  • Activity : Selective β3-adrenergic agonist used for overactive bladder syndrome .
  • Molecular Weight : 396.51 g/mol .
  • Pharmacokinetics: No hepatotoxicity reported .

Comparison :

  • The target compound’s 4-methoxybenzenesulfonamido group may reduce β3 selectivity compared to Mirabegron’s hydrophilic β-hydroxy-phenethylamino chain.
  • Higher molecular weight (estimated ~450–470 g/mol for the target) could reduce bioavailability compared to Mirabegron (396.51 g/mol).
Quinazolin-4-one Derivatives (Glucokinase Activators)
  • Examples :
    • Compound 23 : N-(4-chlorophenyl)-2-[2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]acetamide .
    • Compound 19 : 2-[2-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide .
  • Key Features: Thiazole-acetamide linked to quinazolinone cores. Substituents: Chloro, methoxy, or ethyl groups.
  • Activity : Activate glucokinase for diabetes treatment; designed to avoid toxicity .
  • Physicochemical Properties :
    • Melting points: 112–258°C.
    • Yields: 60–77% .

Comparison :

  • The target compound lacks the quinazolinone ring, likely reducing glucokinase affinity.
  • Chloro and methoxy substituents in both compounds may similarly enhance lipophilicity and metabolic stability.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Structure : Sulfonamide-acetamide hybrid with nitro and chloro substituents .
  • Key Features :
    • Sulfonamide group parallels the target compound’s 4-methoxybenzenesulfonamido.
    • Nitro group increases reactivity.
  • Activity : Intermediate for heterocyclic synthesis .

Comparison :

  • The target’s methoxy group may improve stability compared to the nitro group, which is prone to reduction.
  • Both compounds’ sulfonamides could participate in hydrogen bonding with biological targets.
N-(3-Chloro-4-methylphenyl)-2-(3-methylphenyl)acetamide
  • Structure : Simplistic acetamide with chloro-methylphenyl and methylphenyl groups .
  • Key Features :
    • Lacks thiazole and sulfonamide moieties.
  • Activity: Not specified; likely a building block for bioactive molecules.

Comparison :

Key Findings and Implications

Thiazole-Acetamide Core: Common in Mirabegron and quinazolinones, this scaffold supports diverse bioactivity. The target compound’s sulfonamido extension may confer unique target selectivity.

Substituent Effects :

  • Chloro and methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration.
  • Sulfonamido groups (target compound vs. ) influence hydrogen bonding and metabolic stability.

Therapeutic Potential: While Mirabegron targets β3 receptors, the target compound’s sulfonamido-thiazole structure suggests possible applications in enzyme inhibition (e.g., kinases, phosphatases) or anti-inflammatory pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.